3-Bromothieno[3,2-b]thiophene

Catalog No.
S688849
CAS No.
25121-83-9
M.F
C6H3BrS2
M. Wt
219.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromothieno[3,2-b]thiophene

CAS Number

25121-83-9

Product Name

3-Bromothieno[3,2-b]thiophene

IUPAC Name

6-bromothieno[3,2-b]thiophene

Molecular Formula

C6H3BrS2

Molecular Weight

219.1 g/mol

InChI

InChI=1S/C6H3BrS2/c7-4-3-9-5-1-2-8-6(4)5/h1-3H

InChI Key

YFWCQBIKGWTZQQ-UHFFFAOYSA-N

SMILES

C1=CSC2=C1SC=C2Br

Canonical SMILES

C1=CSC2=C1SC=C2Br

Organic Electronics:

-Bromothieno[3,2-b]thiophene (3-BT) is a valuable building block in organic electronics research due to its unique properties. Its aromatic structure, containing fused five-membered rings with sulfur and carbon atoms, provides excellent electron conjugation, a crucial factor for efficient charge transport in organic materials.

  • Organic Field-Effect Transistors (OFETs)

    3-BT serves as a fundamental unit for constructing high-performance OFETs. Studies have shown that incorporating 3-BT into organic semiconductors can enhance their charge carrier mobility and stability, leading to improved device performance [].

  • Organic Light-Emitting Diodes (OLEDs)

    Research explores 3-BT as a component in OLED design due to its ability to modify the properties of light emission. By incorporating 3-BT into the emitting layer of OLEDs, researchers can achieve desired colors and improve device efficiency [].

Biomedical Applications:

Emerging research investigates the potential of 3-BT derivatives for various biomedical applications.

  • Drug Discovery

    Studies explore the use of 3-BT derivatives as potential scaffolds for drug discovery. By modifying the structure of 3-BT, researchers can create molecules with specific biological activity, leading to the development of new therapeutic agents [].

  • Bioimaging

    Recent studies suggest that 3-BT derivatives can be employed as bioimaging probes. These molecules can be designed to target specific biological structures, allowing researchers to visualize them within living cells and organisms [].

3-Bromothieno[3,2-b]thiophene is a heterocyclic compound characterized by its unique structure, which includes a bromine atom and two sulfur atoms within a fused thiophene ring system. Its molecular formula is C6H3BrS2C_6H_3BrS_2 and it has a molecular weight of approximately 219.12 g/mol. This compound is notable for its potential applications in organic electronics and materials science, particularly in the development of organic semiconductors and photovoltaic devices .

, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Lithiation Reactions: The compound can undergo lithiation to form lithiated intermediates, which can further react to produce polyfunctionalized thiophenes .
  • Polymerization: It can be used as a monomer in the synthesis of conjugated polymers, enhancing the electrical properties of the resulting materials .

Research into the biological activity of 3-bromothieno[3,2-b]thiophene is limited, but its structural analogs have shown potential as antimicrobial and anticancer agents. The presence of sulfur in the thiophene rings may contribute to biological interactions, although specific studies on this compound are still needed to establish its bioactivity conclusively.

Several methods have been developed for synthesizing 3-bromothieno[3,2-b]thiophene:

  • Bromination of Thieno[3,2-b]thiophene: This method involves the direct bromination of thieno[3,2-b]thiophene using bromine or brominating agents under controlled conditions .
  • Lithiation-Derivatization: As mentioned earlier, lithiation followed by substitution reactions can yield 3-bromothieno[3,2-b]thiophene from appropriate starting materials .
  • Multistep Synthetic Routes: More complex synthetic routes involving multiple steps and intermediates have been reported, particularly for creating functionalized derivatives suitable for specific applications in material science .

3-Bromothieno[3,2-b]thiophene has several promising applications:

  • Organic Electronics: It is used in organic field-effect transistors (OFETs) and organic photovoltaic cells due to its semiconducting properties.
  • Material Science: Its derivatives are explored for use in thin-film transistors and other electronic devices where conductive materials are essential.
  • Research: The compound serves as a building block in synthetic organic chemistry for developing new materials with tailored properties.

Interaction studies involving 3-bromothieno[3,2-b]thiophene primarily focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a precursor for more complex organic compounds and materials. Additionally, investigations into its interactions with biological systems could reveal insights into its pharmacological potential.

Several compounds share structural similarities with 3-bromothieno[3,2-b]thiophene. Here are some notable examples:

Compound NameStructure TypeUnique Features
3,6-Dibromothieno[3,2-b]thiopheneDihalogenated ThiopheneIncreased halogenation may enhance reactivity
Thieno[3,2-b]thiopheneUnsubstituted ThiopheneServes as a base structure without halogen substitution
5-Bromo-thieno[3,2-b]thiophene-2-carbaldehydeAldehyde DerivativeContains an aldehyde functional group for further reactions

These compounds exhibit varying degrees of reactivity and application potential based on their structural differences. The unique presence of bromine in 3-bromothieno[3,2-b]thiophene enhances its utility in synthetic chemistry compared to its unsubstituted analogs.

XLogP3

3.4

Wikipedia

3-Bromothieno[3,2-b]thiophene

Dates

Last modified: 08-15-2023

Explore Compound Types